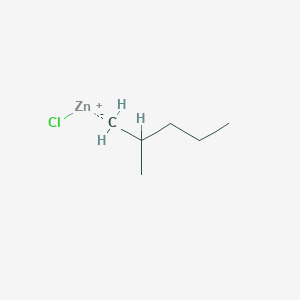
2-MethylpentylZinc chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-MethylpentylZinc chloride is an organozinc compound with the molecular formula C(_6)H(_13)ClZn. This compound is part of the organozinc family, which is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the zinc atom in the compound provides unique reactivity that can be harnessed in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-MethylpentylZinc chloride can be synthesized through the reaction of 2-methylpentylmagnesium bromide with zinc chloride. The reaction is typically carried out in an anhydrous environment to prevent the hydrolysis of the organozinc compound. The general reaction is as follows:
[ \text{2-Methylpentylmagnesium bromide} + \text{Zinc chloride} \rightarrow \text{this compound} + \text{Magnesium bromide} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where the reagents are mixed under controlled conditions. The reaction is carried out in a solvent such as tetrahydrofuran to ensure the solubility of the reactants and products. The product is then purified through distillation or crystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-MethylpentylZinc chloride undergoes several types of chemical reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Oxidation: Can be oxidized to form corresponding alcohols or ketones.
Reduction: Can reduce certain functional groups in the presence of appropriate reagents.
Common Reagents and Conditions
Electrophiles: Such as alkyl halides, acyl chlorides, and epoxides.
Oxidizing agents: Such as oxygen or peroxides.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution reactions: Formation of new carbon-carbon bonds.
Oxidation reactions: Formation of alcohols or ketones.
Reduction reactions: Formation of alkanes or alcohols.
Applications De Recherche Scientifique
2-MethylpentylZinc chloride has a wide range of applications in scientific research:
Organic Synthesis: Used in the formation of carbon-carbon bonds, particularly in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Used in the preparation of organozinc compounds for the development of new materials with unique properties.
Catalysis: Acts as a catalyst in various organic reactions, enhancing the efficiency and selectivity of the processes.
Mécanisme D'action
The mechanism of action of 2-MethylpentylZinc chloride involves the formation of a reactive organozinc intermediate that can participate in various chemical reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the transition state. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or nucleophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methylpentylmagnesium bromide
- 2-MethylpentylLithium
- 2-MethylpentylCopper
Uniqueness
2-MethylpentylZinc chloride is unique due to its balanced reactivity and stability. Unlike 2-Methylpentylmagnesium bromide, which is highly reactive and can be difficult to handle, this compound offers a more controlled reactivity, making it suitable for a wider range of applications. Compared to 2-MethylpentylLithium, it is less reactive but more stable, providing a safer alternative for certain reactions. Additionally, it offers different reactivity patterns compared to 2-MethylpentylCopper, making it a valuable tool in synthetic chemistry.
Propriétés
Formule moléculaire |
C6H13ClZn |
|---|---|
Poids moléculaire |
186.0 g/mol |
Nom IUPAC |
chlorozinc(1+);2-methanidylpentane |
InChI |
InChI=1S/C6H13.ClH.Zn/c1-4-5-6(2)3;;/h6H,2,4-5H2,1,3H3;1H;/q-1;;+2/p-1 |
Clé InChI |
XUIABWBWAOLUTI-UHFFFAOYSA-M |
SMILES canonique |
CCCC(C)[CH2-].Cl[Zn+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


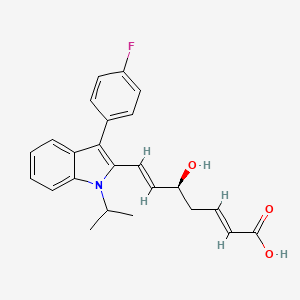

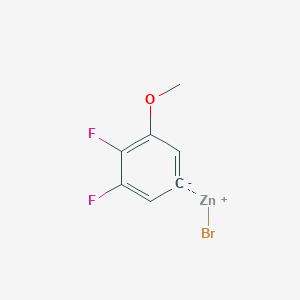
![Spiro[3.5]nonan-5-ol](/img/structure/B14887316.png)
![2-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14887318.png)
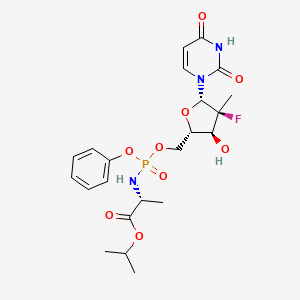

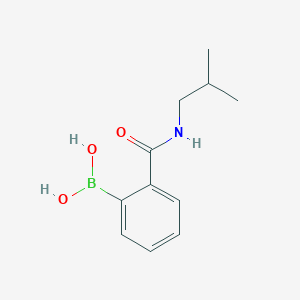
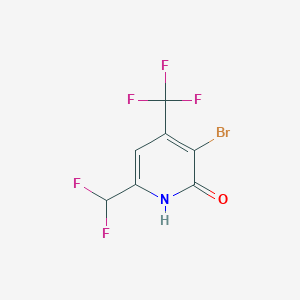

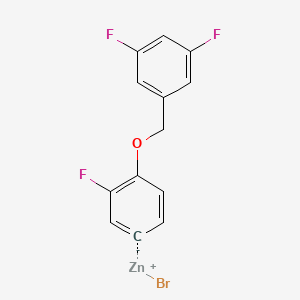

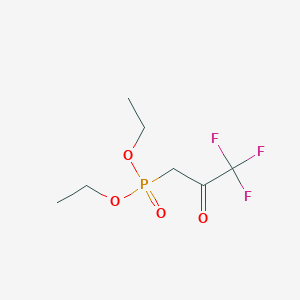
![3-{5-[(1E)-3-(benzylamino)-2-cyano-3-oxoprop-1-en-1-yl]furan-2-yl}benzoic acid](/img/structure/B14887360.png)
